Lipophilicity Enhancement by 5-Benzyloxy
The 5-benzyloxy group in the target compound confers a substantial increase in lipophilicity compared to the deprotected 5-hydroxy analog. Based on calculated partition coefficient (LogP) data for structurally analogous 5-benzyloxyindole propanoic acid derivatives, the LogP value is approximately 3.70 [1]. In contrast, the 5-hydroxyindole core (CAS 1953-54-4) exhibits significantly lower lipophilicity due to the polar hydroxyl group . This difference in LogP translates to altered membrane permeability and subcellular distribution profiles in cellular assay systems.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP ~3.70 (for structurally analogous 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid) |
| Comparator Or Baseline | 5-Hydroxyindole (CAS 1953-54-4); significantly lower LogP due to polar hydroxyl |
| Quantified Difference | Qualitative: substantial increase in lipophilicity conferred by benzyloxy protection |
| Conditions | Calculated LogP values from chemical databases; target compound-specific experimental LogP not reported in open literature |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potentially altered receptor compartment access, making this compound suitable for cell-based assays requiring intracellular target engagement.
- [1] ChemSrc. 3-[5-(Benzyloxy)-1H-indol-1-yl]propanoic acid, CAS 445492-18-2, LogP 3.695. 2024. View Source
